Hydrazine-d4 dideuteriochloride

Catalog No.
S973548
CAS No.
312623-95-3
M.F
Cl2H6N2
M. Wt
111 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazine-d4 dideuteriochloride

CAS Number

312623-95-3

Product Name

Hydrazine-d4 dideuteriochloride

IUPAC Name

(2H)chlorane;1,1,2,2-tetradeuteriohydrazine

Molecular Formula

Cl2H6N2

Molecular Weight

111 g/mol

InChI

InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2/i/hD6

InChI Key

LIAWOTKNAVAKCX-YIKVAAQNSA-N

SMILES

NN.Cl.Cl

Canonical SMILES

NN.Cl.Cl

Isomeric SMILES

[2H]N([2H])N([2H])[2H].[2H]Cl.[2H]Cl

Hydrazine-d4 dideuteriochloride is a deuterated derivative of hydrazine, characterized by the presence of two deuterium atoms and two chloride ions. Its molecular formula is D₂NND₂·2DCl, and it has a molecular weight of 111.00 g/mol . This compound is notable for its stability and is used primarily in research settings, particularly in studies involving isotopic labeling.

Similar to its non-deuterated counterpart. Typical reactions include:

  • Decomposition: Under certain conditions, hydrazine derivatives can decompose to release nitrogen gas.
  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are critical intermediates in organic synthesis.
  • Redox Reactions: Hydrazine-d4 dideuteriochloride can act as a reducing agent in various chemical processes.

The specific isotopic labeling with deuterium allows for tracking and studying reaction mechanisms through techniques such as nuclear magnetic resonance spectroscopy.

The synthesis of hydrazine-d4 dideuteriochloride typically involves methods that incorporate deuterium into the hydrazine structure. Common approaches include:

  • Deuteration of Hydrazine: This can be achieved through the reaction of non-deuterated hydrazine with deuterated reagents.
  • Direct Reaction with Deuterated Hydrochloric Acid: Mixing hydrazine with deuterated hydrochloric acid under controlled conditions can yield hydrazine-d4 dideuteriochloride.

These methods ensure that the resulting compound retains its isotopic integrity for research applications.

Hydrazine-d4 dideuteriochloride finds applications primarily in:

  • Isotope Labeling: Used in studies requiring isotopic tracing, particularly in organic synthesis and mechanistic studies.
  • Research: It serves as a reagent in chemical research, particularly in fields like medicinal chemistry and materials science.

Hydrazine-d4 dideuteriochloride shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
HydrazineN₂H₄Non-deuterated form; widely used as a propellant.
Unsymmetrical Dimethylhydrazine(CH₃)₂N₂H₄Commonly used in rocket fuels; flammable liquid.
Hydrazine MonodeuterateH₆N₂DContains one deuterium; less stable than dideuteriochloride.
Hydrazine DihydrochlorideN₂H₄·2HClNon-deuterated; highly reactive and toxic.

Hydrazine-d4 dideuteriochloride's unique isotopic composition allows for specialized applications in research that require tracing and tracking of molecular interactions, distinguishing it from its non-deuterated counterparts and other derivatives.

Synthetic Routes for Deuterium Incorporation

Direct Deuteration Techniques

The synthesis of hydrazine-d4 dideuteriochloride requires sophisticated deuterium incorporation strategies that ensure high isotopic purity while maintaining structural integrity. Multiple direct deuteration methodologies have been developed to achieve comprehensive deuterium substitution in the hydrazine framework [1] [2].

The most widely employed technique involves isotopic exchange via deuterium oxide, where anhydrous hydrazine undergoes nucleophilic substitution with excess deuterium oxide under controlled thermal conditions [1] . This method operates through direct proton-deuterium exchange, utilizing molar ratios of hydrazine to deuterium oxide at 1:10 to drive equilibrium toward complete deuteration . The reaction proceeds optimally at temperatures between 80-100°C to prevent thermal decomposition while enabling efficient isotopic exchange [1]. Sodium deuteroxide catalyst at 0.1 molar concentration accelerates the hydrogen-deuterium exchange through base-mediated deprotonation mechanisms .

Advanced synthetic approaches include reduction of deuterated nitrogen precursors using lithium aluminum deuteride as the reducing agent . This methodology achieves near-quantitative deuteration by reducing deuterated ammonia or deuterated hydrazoic acid precursors in anhydrous diethyl ether at -20°C . The reaction pathway demonstrates exceptional isotopic incorporation efficiency, reaching 99.5% deuterium content through controlled reduction processes .

Electrochemical deuteration represents an emerging green chemistry approach utilizing electrolytic cells with platinum cathodes and deuterium oxide-based electrolytes . The system employs palladium on carbon catalysts to facilitate nitrogen-nitrogen bond cleavage while maintaining deuterium incorporation selectivity . Operating parameters include current densities between 10-20 milliamperes per square centimeter, achieving Faradaic efficiencies ranging from 47-58% .

Plasma-enhanced deuteration techniques utilize non-thermal plasma activation to generate reactive deuterium species through dielectric barrier discharge reactors . The methodology operates with deuterium gas at 99.99% purity under 10 millibar pressure, achieving deuterium incorporation levels of 93.4-97.1% depending on plasma power settings .

Table 1: Direct Deuteration Techniques for Deuterium Incorporation

MethodReaction ConditionsDeuterium Incorporation (%)Yield (%)AdvantagesLimitations
Isotopic Exchange via D2OMolar Ratio N2H4:D2O = 1:10, 80-100°C, 72h97.3 ± 0.568-85Scalable, Commercial D2O sourceIncomplete crystallization water deuteration
Reduction of Deuterated PrecursorsLiAlD4, Diethyl ether, -20°C, 24-36h99.568-72Near-quantitative deuterationPyrophoric reagents required
Electrochemical DeuterationPt cathode, Pd/C, 0.1 M NaOD/D2O, 10-20 mA/cm²93.4-97.147-58Green chemistry approachLower Faradaic efficiency
Plasma-Enhanced DeuterationDBD reactor, D2 at 10 mbar, 50-100W93.4-97.1Not specifiedContinuous-flow operationNo solvent contamination reported

Chloride Ion Coordination Strategies

The formation of hydrazine-d4 dideuteriochloride requires precise coordination of chloride ions with the deuterated hydrazine framework to achieve stable salt formation [4] [5]. The coordination strategy involves controlled addition of deuterated hydrogen chloride to the deuterated hydrazine precursor under conditions that promote ionic association while preventing decomposition [5].

Optimal chloride coordination employs a stoichiometric approach utilizing 2.0 molar equivalents of deuterated hydrogen chloride relative to the hydrazine-d4 substrate [4]. The coordination process proceeds through protonation of the nitrogen centers, creating positively charged hydrazinium species that form ionic pairs with chloride anions [6]. Temperature control during coordination remains critical, with optimal conditions maintained between 75-105°C to ensure complete ion pairing without thermal degradation [7].

The coordination mechanism involves sequential protonation of both nitrogen atoms in the hydrazine-d4 molecule, generating a dicationic species that coordinates with two chloride anions [6]. This process requires careful pH control and gradual addition of the deuterated hydrogen chloride solution to prevent localized heating and potential isotopic scrambling [2].

Reaction duration for complete chloride coordination typically spans 24-72 hours, with monitoring through conductivity measurements to assess ion formation progress [7]. The coordination efficiency depends significantly on maintaining anhydrous conditions to prevent hydrolysis and isotopic exchange with adventitious water [8].

Table 2: Chloride Ion Coordination Strategy Parameters

ParameterOptimal ValueEffect on DeuterationCritical Range
Temperature Range80-100°CPrevents thermal decomposition while enabling exchange75-105°C
Pressure ConditionsAtmospheric to 2 barMaintains controlled reaction environmentAtmospheric preferred
Reaction Duration24-72 hoursAchieves >95% deuteration completion48-96 hours
Deuterium Source Concentration99.9 atom % DDrives equilibrium toward deuterated product>98 atom % D
Catalyst Loading0.1 M (base-catalyzed)Accelerates H/D exchange via deprotonation0.05-0.2 M
Molar Equivalents DCl2.0 equivalentsEnsures complete chloride coordination1.8-2.2 equivalents

Optimization of Reaction Conditions

Solvent Systems and Catalysts

The selection of appropriate solvent systems and catalysts plays a crucial role in achieving high-yield synthesis of hydrazine-d4 dideuteriochloride with optimal isotopic purity [9] [10]. Pure deuterium oxide serves as the primary solvent system for isotopic exchange reactions, providing both the deuterium source and reaction medium [2]. This approach achieves deuteration efficiencies of 97.3% with reaction times of 72 hours at elevated temperatures .

Mixed solvent systems utilizing deuterium oxide and tetrahydrofuran in 1:1 ratios demonstrate enhanced reaction kinetics while maintaining high deuterium incorporation [2]. The addition of potassium carbonate at 2.2 molar equivalents serves as an effective base catalyst, reducing reaction times to 10 hours at 50°C [2]. The polar aprotic nature of the mixed solvent system facilitates improved solvation of ionic intermediates while preventing premature precipitation [9].

Anhydrous diethyl ether represents the optimal solvent for lithium aluminum deuteride-mediated reduction reactions . The aprotic nature of diethyl ether prevents competing protic exchange reactions that could reduce isotopic purity . Water content must be maintained below 10 parts per million to prevent hydrolysis of the reducing agent and preserve reaction selectivity .

Deuterated methanol systems with heterogeneous palladium on carbon catalysts provide moderate deuteration efficiency at 89.2% with extended reaction times of 48 hours [11]. The system operates effectively at temperatures between 25-60°C, offering advantages for temperature-sensitive substrates [11]. However, the variable selectivity with different substrates limits its general applicability [11].

Dimethylformamide-d7 under base-free conditions demonstrates the importance of avoiding competing nucleophiles that can interfere with deuterium incorporation [9]. Although achieving lower deuteration efficiency at 78.4%, this system provides insights into solvent effects on isotopic exchange mechanisms [9].

Table 3: Solvent Systems and Catalysts for Deuteration Optimization

Solvent SystemCatalyst TypeTemperature (°C)Deuteration Efficiency (%)Reaction Time (h)Selectivity
Pure D2ONaOD (0.1 M)80-10097.372High for N-H sites
D2O/THF (1:1)K2CO3 (2.2 equiv)5095.810Moderate overall
Anhydrous diethyl etherLiAlD4-2099.524Excellent for all sites
Deuterated methanolPd/C heterogeneous25-6089.248Variable with substrate
DMF-d7Base-free conditions100-12078.496Non-selective

Temperature and Pressure Parameters

Temperature and pressure optimization represents a critical aspect of hydrazine-d4 dideuteriochloride synthesis, directly influencing reaction rates, product purity, and side reaction formation [12] [7]. Systematic investigation of temperature effects reveals an optimal operating range between 80-100°C for isotopic exchange reactions [1] .

At 25°C, deuteration rates remain substantially low at 0.012 per hour, resulting in incomplete conversion and extended reaction times [7]. Increasing temperature to 50°C improves reaction kinetics with deuteration rates of 0.045 per hour while maintaining acceptable product purity at 96.8% [7]. The optimal temperature of 100°C achieves maximum deuteration rates of 0.234 per hour with product purity of 97.8% [7].

Temperatures exceeding 120°C demonstrate decreased reaction efficiency due to increased side reaction formation [12]. At 140°C, side reactions increase to 8.3% while product purity decreases to 94.9%, indicating thermal decomposition pathways become competitive with deuteration processes [12].

Pressure effects on deuteration reactions remain modest within the range of atmospheric to 2 bar [7]. Atmospheric pressure conditions provide optimal results for most synthetic routes, as elevated pressures offer minimal improvement in reaction rates while increasing equipment complexity [7]. Slightly elevated pressures between 1.5-2.0 bar may be beneficial for systems involving gaseous deuterium sources, but careful monitoring prevents pressure-induced decomposition [7].

The relationship between temperature and deuteration efficiency follows Arrhenius kinetics, with activation energies calculated for different synthetic pathways [12]. Lower activation energy pathways, such as base-catalyzed isotopic exchange, demonstrate greater temperature sensitivity and achieve optimal performance at moderate temperatures .

Table 4: Temperature and Pressure Parameters for Reaction Optimization

Temperature (°C)Pressure (bar)Deuteration Rate (h⁻¹)Product Purity (%)Side Reactions (%)Optimal Range
251.00.01294.21.2Suboptimal
501.00.04596.82.1Good
801.00.12598.11.8Excellent
1001.00.23497.82.4Optimal
1201.50.18996.54.7Acceptable
1402.00.15694.98.3Poor

Analytical Verification Protocols

Isotopic Purity Assessment via Mass Spectrometry

Mass spectrometry represents the definitive analytical technique for isotopic purity assessment of hydrazine-d4 dideuteriochloride [13] [14]. Electrospray ionization high-resolution mass spectrometry provides exceptional sensitivity and accuracy for deuterium content determination [14]. The method involves recording full-scan mass spectra, extracting isotopolog ions, and calculating isotopic enrichment through peak integration analysis [14].

The molecular ion region for hydrazine-d4 dideuteriochloride spans mass-to-charge ratios from 108-115, corresponding to isotopologs from completely non-deuterated to fully deuterated species [5]. High-resolution mass spectrometry resolves individual isotopolog peaks with sufficient accuracy to distinguish between isotopic variants differing by single deuterium atoms [14].

Chemical ionization tandem mass spectrometry offers complementary analysis through derivatization approaches [13] [15]. Hydrazine undergoes derivatization with para-anisaldehyde in a 2:1 stoichiometric ratio, producing characteristic fragmentation patterns at mass-to-charge ratios 269.1 → 134.1 and 269.1 → 136.1 [13]. The isotopically labeled standard utilizing nitrogen-15 enables isotope dilution quantification with exceptional accuracy [13].

Gas chromatography-mass spectrometry with derivatization provides alternative analytical approaches for complex sample matrices [15]. The method employs acetone derivatization to form acetone azine derivatives, which undergo dichloromethane extraction prior to analysis [15]. Detection limits reach 0.70 nanograms per milliliter with linear calibration curves exhibiting correlation coefficients of 0.999 [15].

Direct infusion mass spectrometry offers rapid screening capabilities with analysis times under 1 minute [14]. The technique provides deuterium content measurements with precision of ±0.2 atom percent deuterium and detection limits of 0.15 nanograms per milliliter [14]. Liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry extends analytical capabilities to complex mixtures requiring chromatographic separation [16].

Table 5: Mass Spectrometry Methods for Isotopic Purity Assessment

Analysis MethodMass Range (m/z)Isotopolog ResolutionDeuterium Content (atom %)Detection Limit (ng/mL)Analysis Time (min)
ESI-HRMS108-115M+0 to M+698.1 ± 0.30.252.0
CI-MS/MS269-275M+2 to M+497.8 ± 0.50.702.5
GC-MS with derivatization180-190M+4 derivative96.4 ± 0.85.215.0
Direct infusion MS108-115M+0 to M+698.3 ± 0.20.151.0
LC-ESI-HRMS108-115M+0 to M+698.0 ± 0.40.305.0

Crystallographic Characterization

X-ray crystallography provides comprehensive structural characterization of hydrazine-d4 dideuteriochloride, revealing the effects of deuterium substitution on crystal packing and molecular geometry [8] [17]. High-resolution diffraction studies at 1.10 Angstrom resolution demonstrate the structural integrity of the deuterated compound compared to its non-deuterated analog [8].

The crystal structure of hydrazine-d4 dideuteriochloride adopts a monoclinic space group P21/c with unit cell volume of 156.2 ± 0.8 cubic Angstroms [8]. Deuterium substitution induces a volume expansion of +1.5% relative to the non-deuterated compound, consistent with the larger van der Waals radius of deuterium compared to hydrogen [8].

Bond length analysis reveals nitrogen-deuterium distances of 1.024 ± 0.003 Angstroms, slightly longer than typical nitrogen-hydrogen bonds due to the reduced zero-point vibrational energy of deuterium [17]. The nitrogen-nitrogen bond length measures 1.459 ± 0.005 Angstroms, indicating minimal perturbation of the central hydrazine framework upon deuteration [6].

Angular parameters demonstrate deuterium-nitrogen-nitrogen bond angles of 106.8 ± 0.4 degrees, reflecting the tetrahedral geometry around nitrogen centers [6]. Thermal parameters ranging from 0.025-0.045 square Angstroms indicate well-ordered crystal packing with minimal dynamic disorder [8].

The crystallographic reliability factor of 3.2% confirms high-quality structure determination with accurate atomic position refinement [8]. Comparison with non-deuterated structures reveals isomorphous crystal systems with minimal structural perturbation beyond the expected isotope effects [8].

Vibrational spectroscopy through infrared and Raman techniques provides complementary structural information [12] [17]. Nitrogen-deuterium stretching frequencies appear at 2325 ± 5 and 2285 ± 5 reciprocal centimeters for symmetric and antisymmetric modes respectively [17]. These frequencies demonstrate isotope shifts of -1095 and -1125 reciprocal centimeters compared to nitrogen-hydrogen analogs [17].

Table 6: Crystallographic Characterization Data

Crystal ParameterHydrazine-d4 DideuteriochlorideTemperature (K)Resolution (Å)Reliability Factor (%)
Space GroupP21/c (monoclinic)2931.103.2
Unit Cell Volume (ų)156.2 ± 0.82931.103.2
Deuteration Effect on Volume+1.5% vs non-deuterated2931.103.2
Bond Length N-D (Å)1.024 ± 0.0032931.103.2
Bond Length N-N (Å)1.459 ± 0.0052931.103.2
Bond Angle D-N-N (°)106.8 ± 0.42931.103.2
Thermal Parameters (Ų)0.025-0.0452931.103.2

Table 7: Vibrational Spectroscopy Characterization

Vibrational ModeFrequency (cm⁻¹)Isotope Shift from N-H (cm⁻¹)Intensity (relative)Assignment Confidence
N-D stretching (symmetric)2325 ± 5-1095100High
N-D stretching (antisymmetric)2285 ± 5-112585High
N-N stretching1095 ± 3-1545High
D-N-D bending1185 ± 4-38560Medium
N-N-D bending865 ± 3-22535Medium
Torsional mode485 ± 2-9515Low

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2024-02-18

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